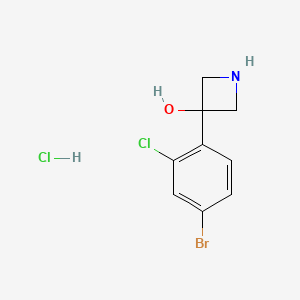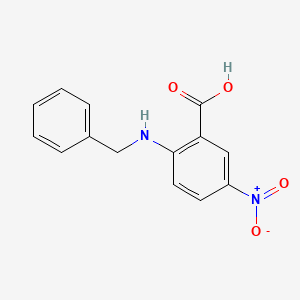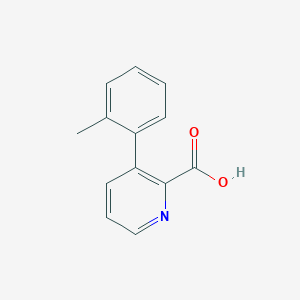
3-(2-Methylphenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of picolinic acid, which is an organic compound with a carboxylic acid (COOH) substituent at the 2-position .
Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenyl)picolinic acid can be analyzed using various spectroscopic techniques. In a study on 3-methyl picolinic acid (MPA), FT-IR and FT-Raman spectra were recorded and the optimized geometry was obtained by scaled quantum mechanical calculations using density functional theory .Aplicaciones Científicas De Investigación
Enhanced Degradation of Micropollutants
Picolinic acid (PICA) has been studied for its role in enhancing the degradation of micropollutants in water treatment processes. Specifically, PICA acts as a chelating agent in a peracetic acid-Fe(III) advanced oxidation process (AOP), significantly improving the degradation rate of various micropollutants at higher pH levels. This includes substances such as methylene blue, naproxen, and bisphenol-A, among others. The study highlights PICA's effectiveness in extending the applicable pH range and accelerating the catalytic ability of Fe(III) in the degradation process (Kim et al., 2022).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Picolinic acid N-oxide (pic-N-oxide), a derivative of picolinic acid, has been utilized as an ancillary ligand in highly efficient deep-blue phosphorescent iridium(III) complexes for applications in PhOLEDs. The incorporation of pic-N-oxide in these complexes has been shown to significantly impact their photophysical, electrochemical, and electroluminescent properties, leading to high-performance PhOLEDs with bright deep-blue emissions and excellent color purity (Seo et al., 2010).
Chemical Synthesis and Catalysis
Picolinic acid derivatives play a crucial role in chemical synthesis, acting as intermediates in various reactions. For instance, decarboxylative cross-coupling of picolinic acids with (hetero)aryl halides in the presence of catalytic Cu2O and Pd(1,5-cyclooctadiene)Cl2 demonstrates an efficient method to produce 2-(hetero)arylpyridines, substances of interest in drug discovery (Hackenberger et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Research into borinic acid picolinate esters has identified compounds with both antimicrobial and anti-inflammatory activities, highlighting their potential in developing treatments for cutaneous diseases. One such compound, AN0128, has been shown to possess significant anti-bacterial and anti-inflammatory effects, making it a candidate for clinical development for dermatological conditions (Baker et al., 2006).
Direcciones Futuras
Picolinic acid has shown broad-spectrum antiviral abilities and has potential for development into a therapeutic agent . In another study, picolinic acid-mediated catalysis of Mn(II) for peracetic acid oxidation processes was suggested as a novel advanced oxidation process for wastewater treatment . These studies indicate potential future directions for research and applications of picolinic acid and its derivatives, including 3-(2-Methylphenyl)picolinic acid.
Propiedades
IUPAC Name |
3-(2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)11-7-4-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVPVMDWQNWONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)
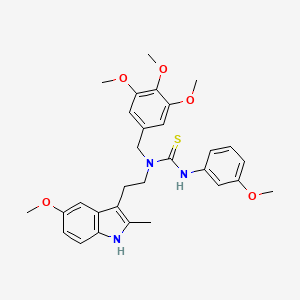
![7-Chloro-1-(4-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813547.png)
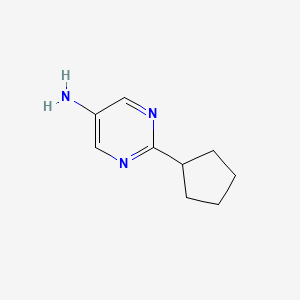
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813551.png)
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2813555.png)
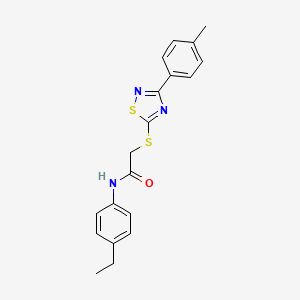
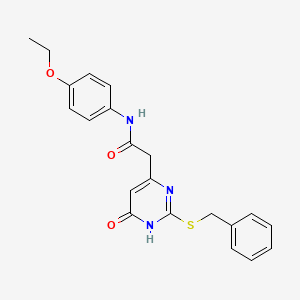
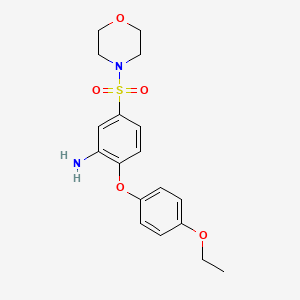
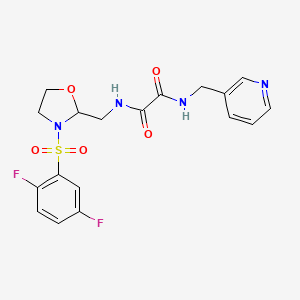
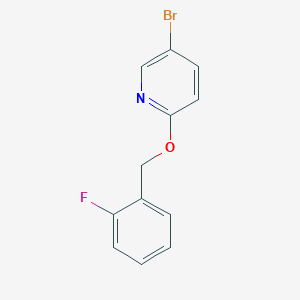
oxy]methyl})phosphinic acid](/img/structure/B2813561.png)
